molecular formula C16H16BrN3O2S B11450526 1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid

1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid

Cat. No.: B11450526
M. Wt: 394.3 g/mol
InChI Key: LXSLRNYRUMRMKK-UHFFFAOYSA-N
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Description

1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C16H16BrN3O2S It is characterized by the presence of a bromophenyl group attached to a sulfanyl-pyridazinyl moiety, which is further connected to a piperidine carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate by reacting 4-bromophenylthiol with a suitable pyridazine derivative under controlled conditions.

    Coupling with Piperidine: The pyridazinyl intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfanyl and pyridazinyl groups.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfanyl groups play a crucial role in binding to these targets, modulating their activity. The pyridazinyl moiety may also contribute to the compound’s overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-{6-[(4-Chlorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

    1-{6-[(4-Methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid: Similar structure with a methyl group instead of bromine.

    1-{6-[(4-Fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness

1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted phenyl groups. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

1-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H16BrN3O2S/c17-12-1-3-13(4-2-12)23-15-6-5-14(18-19-15)20-9-7-11(8-10-20)16(21)22/h1-6,11H,7-10H2,(H,21,22)

InChI Key

LXSLRNYRUMRMKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)SC3=CC=C(C=C3)Br

Origin of Product

United States

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